molecular formula C16H20NO4P B13434757 Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester

Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester

Cat. No.: B13434757
M. Wt: 321.31 g/mol
InChI Key: CWNXYBRNDJVMHH-UHFFFAOYSA-N
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Description

Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester is a phosphate ester characterized by a dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) attached to a phosphorus atom, with two phenyl groups completing the ester structure. Such dual functionality makes it a candidate for specialized applications in polymer additives, coatings, and catalysis.

Properties

Molecular Formula

C16H20NO4P

Molecular Weight

321.31 g/mol

IUPAC Name

2-(dimethylamino)ethyl diphenyl phosphate

InChI

InChI=1S/C16H20NO4P/c1-17(2)13-14-19-22(18,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

CWNXYBRNDJVMHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Polycondensation of Phosphoric Acid Dichlorides with Amino Alcohols

Historically, aromatic phosphoric acid esters have been synthesized by reacting phosphorus oxychloride derivatives with bisphenols or amino alcohols in polycondensation reactions. This approach involves:

  • Reacting phosphorus oxychloride (POCl₃) or diphenyl phosphorochloridate with 2-(dimethylamino)ethanol under controlled temperature (typically 0–50 °C).
  • The nucleophilic hydroxyl group of the amino alcohol attacks the phosphorus center, forming the phosphoric acid ester bond.
  • The reaction is often carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Byproducts such as hydrochloric acid are scavenged by bases like pyridine or triethylamine.

This method yields diphenyl phosphoric esters with amino substituents, including Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester, with high selectivity and purity.

Side Reactions and Their Control

Polytransesterification can be complicated by:

  • Dealkylation: Nucleophilic attack on the α-carbon adjacent to phosphorus can convert ester groups into acidic P–OH groups, limiting molecular weight and purity.
  • Cyclic Ether Formation: Intramolecular cyclization of amino alcohols can form cyclic ethers, reducing yield.

Strategies to minimize these include:

  • Using aromatic esters to stabilize the phosphorus center.
  • Conducting reactions in two stages: initial oligomer formation at lower temperature, followed by polymerization at higher temperature.
  • Continuous removal of byproducts like methanol or phenol to drive equilibrium.

Nucleophilic Substitution of Alkali Metal Phosphate Esters

A patented method (US Patent US6022975A) describes the synthesis of diesters of phosphoric acid derivatives structurally related to this compound:

  • Alkali metal phosphate esters (e.g., potassium or sodium phosphates) are reacted with halogenated amino compounds such as 3-(chloromethyl)- or 3-(bromomethyl)-5,5-diphenyl-2,4-imidazolidinedione.
  • This nucleophilic substitution reaction proceeds under mild conditions to afford the corresponding diesters.
  • Although this patent focuses on related imidazolidinone derivatives, the methodology is adaptable for synthesizing diphenyl phosphoric acid esters with aminoalkyl substituents.

Comparative Summary of Preparation Methods

Preparation Method Key Reactants Conditions Advantages Limitations
Polycondensation Phosphorus oxychloride + 2-(Dimethylamino)ethanol 0–50 °C, inert solvent, base High selectivity, well-established Requires handling of corrosive reagents
Polytransesterification Diphenyl phosphonate + 2-(Dimethylamino)ethanol 120–180 °C, removal of phenol Minimal side reactions, high yield High temperature, potential dealkylation
Nucleophilic substitution (patented) Alkali metal phosphate ester + halogenated amine Mild, nucleophilic substitution Mild conditions, adaptable for various esters Specific to halogenated substrates

Research Findings and Optimization Strategies

  • Aromatic esters such as diphenyl phosphonate are preferred to reduce side reactions and improve yield due to the stability of the phenyl group on phosphorus.
  • Two-stage protocols involving initial oligomer formation followed by polymerization optimize molecular weight and purity.
  • Avoiding toxic solvents and catalysts is possible by direct polycondensation of phosphoric acid with amino alcohols, though this may yield oligomers with poor mechanical properties unless optimized.
  • The nucleophilic substitution method offers a route to functionalized phosphoric acid esters under mild conditions, useful for sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester involves its role as a precursor in the synthesis of N,N-Dimethylaminoethanol Phosphate. This metabolite is involved in the production of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. The compound interacts with enzymes and receptors involved in acetylcholine synthesis and release .

Comparison with Similar Compounds

Structural Analogs: Phosphate Esters with Alkyl/Aryl Substituents

Key Compounds :

  • Diphenyl 2-ethylhexyl phosphate (CAS 1241-94-7, )
  • Isopropylphenyl diphenyl phosphate (CAS 64532-94-1, )
  • Phosphoric acid, 2-ethylhexyl ester (CAS 12645-31-7, )
Property Diphenyl 2-(Dimethylamino)ethylphosphate Diphenyl 2-ethylhexyl phosphate Isopropylphenyl diphenyl phosphate
Molecular Formula C₁₆H₂₀NO₄P (inferred) C₂₀H₂₇O₄P () C₂₁H₂₁O₄P ()
Molecular Weight ~329.3 g/mol ~386.4 g/mol ~376.4 g/mol
Key Functional Group Dimethylaminoethyl 2-ethylhexyl Isopropylphenyl
Solubility Polar solvents (due to amine group) Nonpolar solvents Moderate polarity
Applications Flame retardants, adhesion promoters Plasticizers, flame retardants Flame retardants, lubricants

Research Findings :

  • The dimethylaminoethyl group enhances solubility in polar solvents and may improve adhesion in polymer matrices compared to purely hydrophobic analogs like diphenyl 2-ethylhexyl phosphate .
  • Isopropylphenyl diphenyl phosphate exhibits superior thermal stability due to bulky isopropyl groups, whereas the dimethylaminoethyl variant may decompose at lower temperatures due to amine oxidation .

Aminoethyl Phosphonates and Phosphonites

Key Compounds :

  • Ethyl 2-diisopropylaminoethyl methylphosphonite (CAS 169662-68-4, )
  • Methylphosphonic Acid Cyclohexyl 2-(Dipropylamino)Ethyl Ester (CAS 71293-86-2, )
Property Diphenyl 2-(Dimethylamino)ethylphosphate Ethyl 2-diisopropylaminoethyl methylphosphonite Methylphosphonic Acid Cyclohexyl 2-(Dipropylamino)Ethyl Ester
Molecular Formula C₁₆H₂₀NO₄P C₁₁H₂₆NO₂P () C₁₄H₃₀NO₂P ()
Phosphorus Bond Type Phosphate ester Phosphonite ester Phosphonate ester
Reactivity Moderate (stable ester linkage) High (reactive P–C bond) Moderate
Applications Polymer additives Chemical synthesis intermediates Specialty lubricants, surfactants

Research Findings :

  • Aminoethyl phosphonites (e.g., ) are more reactive due to the P–C bond, making them useful in organocatalysis, whereas phosphate esters like the target compound are more thermally stable .
  • The cyclohexyl and dipropylamino groups in enhance hydrophobicity, contrasting with the phenyl and dimethylamino groups in the target compound .

Industrial and Commercial Variants

Key Compounds :

  • Phosphoric acid, dimethyl-p-(methylthio)phenyl ester (CAS 3254-63-5, )
  • 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester (CAS 60161-88-8, )
Property Diphenyl 2-(Dimethylamino)ethylphosphate Phosphoric acid, dimethyl-p-(methylthio)phenyl ester 2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester
Molecular Formula C₁₆H₂₀NO₄P C₉H₁₃O₄PS () C₉H₁₇O₅P ()
Key Functional Group Dimethylaminoethyl Methylthiophenyl Acrylate + phosphonate
Thermal Stability Moderate High (D: 1.273 g/cm³ at 21°C) Low (acrylate decomposition)
Applications Flame retardants Lubricant additives UV-curable resins

Research Findings :

  • The methylthio group in improves oxidative stability, while the dimethylaminoethyl group in the target compound offers basicity for pH-sensitive applications .

Biological Activity

Diphenyl 2-(Dimethylamino)ethylphosphoric acid ester, a member of the phosphoric acid esters, has garnered attention in biochemical research due to its potential biological activities. This compound is structurally characterized by a phosphonic acid moiety, which is known for its involvement in various biological processes, including enzyme inhibition and cellular signaling.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22NO4P\text{C}_{17}\text{H}_{22}\text{N}\text{O}_{4}\text{P}

This compound features two phenyl groups, a dimethylamino group, and an ethyl chain linked to a phosphoric acid ester. The presence of the phosphonic acid group is crucial for its biological activity.

Enzyme Inhibition

Research indicates that phosphonates, including this compound, can act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit leucine aminopeptidase and other zinc-dependent enzymes. The inhibition mechanism often involves competitive binding to the active site of the enzyme, thereby preventing substrate access .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (mM)
This compoundLeucine AminopeptidaseTBD
Phosphonodepsipeptide 20bVanXNot Inhibited
Phosphonodepsipeptides (various)Various Zinc-dependent Enzymes0.48 - 8.21

Cellular Effects

The biological activity of this compound extends beyond enzyme inhibition; it also influences cellular signaling pathways. Phosphonates can mimic natural substrates involved in phosphorylation processes, potentially leading to alterations in signal transduction mechanisms within cells. This could affect various cellular functions such as proliferation and apoptosis.

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various phosphonates on leucine aminopeptidase from porcine kidney. The results indicated that certain structural modifications could enhance inhibitory potency, suggesting a structure-activity relationship that could be exploited for drug design .
  • Pharmacological Applications : Research into the pharmacological applications of phosphonates has revealed their potential use as therapeutic agents in treating diseases involving dysregulated enzyme activity. For example, compounds similar to this compound have been investigated for their role in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .

Q & A

Q. What are the recommended synthetic routes for Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester?

  • Methodology : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Nucleophilic substitution : React 2-(dimethylamino)ethanol with phosphoryl chloride under controlled conditions to form the phosphorylated intermediate.

Esterification : Introduce diphenyl groups via reaction with phenol derivatives in the presence of a base (e.g., triethylamine) to stabilize the phosphate ester formation.

  • Critical parameters : Temperature control (0–5°C during phosphorylation), anhydrous conditions, and stoichiometric precision to minimize side products .
  • Example : Similar protocols for Diethyl [2-(Dimethylamino)ethyl]propanedioic Acid Ester highlight the need for inert atmospheres (N₂/Ar) and catalysts like DMAP .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodology :
  • NMR Spectroscopy : Use ¹H, ¹³C, and ³¹P NMR to confirm structural integrity. For example, ³¹P NMR peaks for phosphate esters typically appear at δ 0–5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., expected [M+H]⁺ ion).
  • Chromatography : HPLC with UV detection (λ = 220–260 nm) or GC-MS for purity assessment .

Q. How can researchers assess the hydrolytic stability of this compound?

  • Methodology :
  • pH-dependent studies : Incubate the compound in buffers (pH 2–12) at 25–37°C and monitor degradation via HPLC.
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. For analogous phosphate esters, stability decreases under alkaline conditions due to nucleophilic attack on the phosphorus center .

Advanced Research Questions

Q. What mechanistic insights explain variations in catalytic activity during phosphorylation reactions?

  • Methodology :
  • Computational modeling : Perform DFT calculations to evaluate transition states and charge distribution on the phosphorus atom.
  • Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen exchange during esterification, revealing whether the mechanism proceeds via a dissociative or associative pathway .
  • Case study : For triphenyl phosphate derivatives, steric hindrance from substituents (e.g., dimethylamino groups) can slow reaction rates .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodology :
  • Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation time). For enzyme inhibition studies, validate using recombinant enzymes and control inhibitors.
  • Purity verification : Re-test compounds after rigorous purification (e.g., column chromatography) to rule out impurities affecting bioactivity .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets.

Q. What strategies optimize the compound’s interaction with biological membranes?

  • Methodology :
  • Liposome binding assays : Measure partitioning into lipid bilayers using fluorescence quenching or surface plasmon resonance (SPR).
  • Molecular dynamics (MD) simulations : Model interactions between the dimethylaminoethyl group and lipid headgroups to predict membrane permeability .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and stoichiometric precision to avoid phosphoramidate byproducts .
  • Characterization : Combine ³¹P NMR with HRMS for unambiguous structural confirmation .
  • Biological Studies : Pre-purify compounds and validate assays with positive/negative controls to ensure reproducibility .

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